1H-Imidazolium, 1,4-(tetramethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride
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Overview
Description
1H-Imidazolium, 1,4-(tetramethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride is a compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique physical, chemical, and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Chemical Reactions Analysis
1H-Imidazolium, 1,4-(tetramethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst and solvent in organic synthesis due to its ionic liquid properties . In biology and medicine, it has been studied for its antimicrobial and antifungal activities . Additionally, it is used in the design of multifunctional materials and in processes such as chemical separations and electrochemistry . Its unique properties also make it valuable in the development of new pharmaceuticals and biocides .
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1,4-(tetramethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride involves its interaction with biological molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions . These interactions can lead to the disruption of cellular processes in microorganisms, contributing to its antimicrobial effects . The compound’s ability to bind to proteins and induce changes in their structure further enhances its biological activity .
Comparison with Similar Compounds
Similar compounds to 1H-Imidazolium, 1,4-(tetramethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride include other imidazolium-based ionic liquids such as 1-dodecyl-3-methylimidazolium chloride and 1,3-bis(octyloxycarbonylmethyl)imidazolium chloride . These compounds share similar ionic liquid properties but differ in their functional groups and side chains, which can affect their solubility, toxicity, and biological activity . The unique combination of functional groups in this compound provides it with distinct properties that make it particularly effective in certain applications .
Properties
CAS No. |
117941-43-2 |
---|---|
Molecular Formula |
C14H20Cl2N6O2-4 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
(E)-1-[1-methyl-3-[(E)-4-[3-methyl-2-[(E)-oxidoiminomethyl]-2H-imidazol-1-yl]but-3-enyl]-2H-imidazol-2-yl]-N-oxidomethanimine;dichloride |
InChI |
InChI=1S/C14H22N6O2.2ClH/c1-17-7-9-19(13(17)11-15-21)5-3-4-6-20-10-8-18(2)14(20)12-16-22;;/h3,5,7-14,21-22H,4,6H2,1-2H3;2*1H/p-4/b5-3+,15-11+,16-12+;; |
InChI Key |
HZYNTSFITSWAOZ-VRZWEYCWSA-J |
Isomeric SMILES |
CN1C=CN(C1/C=N/[O-])CC/C=C/N2C=CN(C2/C=N/[O-])C.[Cl-].[Cl-] |
Canonical SMILES |
CN1C=CN(C1C=N[O-])CCC=CN2C=CN(C2C=N[O-])C.[Cl-].[Cl-] |
Origin of Product |
United States |
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